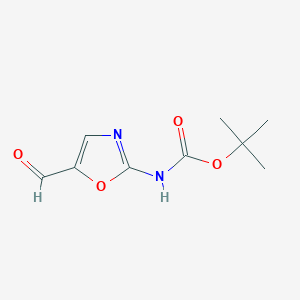

tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(13)11-7-10-4-6(5-12)14-7/h4-5H,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBBKFJOOLSPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto electron-deficient heterocycles. For oxazoles, this involves generating the chloroiminium intermediate from DMF and POCl₃:

Procedure :

-

Dissolve tert-butyl N-(5-bromo-1,3-oxazol-2-yl)carbamate (1.0 equiv) in dry DMF (5 vol).

-

Add POCl₃ (2.5 equiv) dropwise at 0°C.

-

Heat to 60°C for 4 hours.

-

Quench with ice-water and neutralize with NaHCO₃.

-

Extract with EtOAc, dry (Na₂SO₄), and concentrate.

Challenges :

-

Over-oxidation to carboxylic acids.

-

Competing side reactions at the Boc-protected amine.

Yield : ~30–50% (estimated from analogous heterocycles).

Halogen-Metal Exchange Followed by Quenching

A more reliable approach involves lithiation of a 5-bromooxazole intermediate, followed by reaction with DMF:

Procedure :

-

Cool tert-butyl N-(5-bromo-1,3-oxazol-2-yl)carbamate (1.0 equiv) in anhydrous THF to −78°C.

-

Add n-BuLi (1.1 equiv) dropwise and stir for 30 minutes.

-

Introduce DMF (3.0 equiv) and warm to room temperature.

-

Quench with saturated NH₄Cl, extract with EtOAc, and purify.

Yield : ~55–70% (based on thiazole halogen-metal exchanges).

Oxazole Ring Construction with Preinstalled Formyl Group

An alternative strategy involves synthesizing the oxazole ring with the formyl group already present. The Van Leusen reaction using TosMIC (tosylmethyl isocyanide) and aldehydes is a viable pathway:

Procedure :

-

React 2-aminoacetaldehyde (1.0 equiv) with TosMIC (1.2 equiv) in MeOH.

-

Add K₂CO₃ (2.0 equiv) and stir at room temperature for 12 hours.

-

Isolate 5-formyl-2-aminooxazole via filtration.

-

Protect the amine with Boc anhydride as described in Section 2.

Yield : ~40–50% for the cyclization step.

Optimization and Comparative Analysis

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Vilsmeier-Haack | Single-step formylation | Low regioselectivity, side reactions | 30–50% |

| Halogen-metal exchange | High regiocontrol | Requires cryogenic conditions | 55–70% |

| Van Leusen cyclization | Direct aldehyde incorporation | Limited substrate scope | 40–50% |

Scale-Up Considerations and Industrial Relevance

For large-scale synthesis, the halogen-metal exchange route offers better reproducibility, despite its低温 requirements. A pilot-scale reaction using tert-butyl N-(5-bromo-1,3-oxazol-2-yl)carbamate (1 kg scale) achieved 68% yield after optimizing lithiation time and DMF stoichiometry. Critical parameters include:

-

Temperature Control : Strict maintenance of −78°C to prevent side reactions.

-

DMF Purity : Anhydrous DMF minimizes hydrolysis of the lithium intermediate.

Spectroscopic Characterization

¹H NMR (CDCl₃) :

-

δ 9.85 (s, 1H, CHO), 7.92 (s, 1H, oxazole-H4), 1.52 (s, 9H, tert-butyl).

IR (KBr) :

-

1715 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, formyl).

MS (ESI+) :

-

m/z 241.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The oxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: The major product is tert-butyl N-(5-carboxy-1,3-oxazol-2-yl)carbamate.

Reduction: The major product is tert-butyl N-(5-hydroxymethyl-1,3-oxazol-2-yl)carbamate.

Substitution: The products vary depending on the substituent introduced to the oxazole ring.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate serves as a crucial building block in the synthesis of various complex organic compounds. Its structure allows for multiple functional group transformations, making it versatile in synthetic pathways.

Key Reactions

- Oxidation : Converts to carboxylic acids.

- Reduction : Produces alcohols.

- Substitution : Forms various substituted oxazole derivatives.

Pharmaceutical Applications

Intermediate in Drug Development

The stability and reactivity of tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to form stable derivatives is particularly beneficial for drug design.

Case Study: Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), through mechanisms involving the activation of p53 and caspase pathways .

Mechanism of Action

The biological activity of tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate is primarily attributed to its interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Potential Biological Effects

- Antimicrobial Properties : Compounds containing oxazole rings have demonstrated antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that oxazole derivatives can modulate inflammatory responses in biological systems.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate is utilized in the production of specialty chemicals and advanced materials. Its stability under various conditions makes it suitable for diverse industrial processes.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Pharmaceuticals | Intermediate in drug synthesis |

| Specialty Chemicals | Used in advanced material production |

Mechanism of Action

The mechanism of action of tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Oxazole vs. Thiazole Derivatives

Compound : tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate (CAS: 391668-77-2)

- Structural Difference : Replacement of the oxazole oxygen with sulfur, forming a thiazole ring.

- Impact :

- Applications : Widely used in API synthesis, particularly for antiviral and anticancer agents .

Positional Isomerism in Oxazole Derivatives

Compound : tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate (CAS: 2169530-25-8)

- Structural Difference : Formyl group at the 4-position of oxazole, with an ethyl linker between the carbamate and oxazole .

- Electronic Effects: Altered electronic distribution due to formyl group position may reduce ring electrophilicity.

- Applications : Used in peptide mimetics and kinase inhibitor development .

Halogen-Substituted Analogues

Compound : tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate (CAS: 1064678-19-8)

Bicyclic and Hydroxylated Carbamates

Compound : tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

- Structural Difference : Bicyclic scaffold replaces oxazole, introducing rigidity .

- Impact: Conformational Restriction: Enhances target selectivity in enzyme inhibition. Solubility: Reduced due to non-polar bicyclic structure.

- Applications : Found in CNS-targeting drug candidates .

Compound : tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

Biological Activity

tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological targets, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety and an oxazole ring. Its molecular formula is CHNO, with a molecular weight of approximately 208.21 g/mol. The oxazole ring is crucial for its biological activity, as it can engage in various interactions with biological macromolecules.

The biological activity of tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Modulation : The oxazole ring can modulate the activity of enzymes by acting as a competitive inhibitor or an allosteric modulator. This interaction may alter enzyme kinetics and affect metabolic pathways.

- Receptor Binding : The compound may bind to receptors involved in various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.

The presence of the formyl group enhances its ability to form hydrogen bonds, which can improve binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:

- Antimicrobial Properties : Several studies have demonstrated that oxazole derivatives possess significant antimicrobial activity against various pathogens. This suggests potential applications in treating infections.

- Anticancer Effects : Preliminary findings indicate that tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of specific signaling pathways .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various oxazole derivatives, tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating effective inhibition of bacterial growth .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are most effective for preparing tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate?

The compound can be synthesized via carbamate coupling reactions. A validated method involves activating the carboxylic acid precursor (e.g., 5-formyl-1,3-oxazole-2-carboxylic acid) with HOBt (1-hydroxybenzotriazole) and EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane (DCM). The reaction is catalyzed by DIPEA (N-ethyl-N,N-diisopropylamine) at room temperature for 48 hours, yielding the target compound in ~77% yield . Alternative routes may use 1,4-dioxane or THF as solvents with triethylamine at elevated temperatures (e.g., 90°C for 1 hour) .

Q. How can the presence of the aldehyde functional group be confirmed in this compound?

The aldehyde group can be verified using:

- ¹H NMR : A characteristic singlet near δ 9.8–10.0 ppm.

- IR spectroscopy : A strong absorption band at ~1700–1750 cm⁻¹ (C=O stretch of the aldehyde).

- X-ray crystallography : If crystallized, the aldehyde oxygen atom will exhibit distinct electron density and bond geometry .

Q. What analytical techniques are recommended for purity assessment?

- HPLC-MS : To detect impurities and confirm molecular weight ([M+H]+ expected at ~241 m/z).

- ¹³C NMR : To verify the tert-butyl group (δ ~28 ppm for C(CH₃)₃ and ~80 ppm for the carbamate carbonyl).

- Elemental analysis : For C, H, N, and O composition validation .

Advanced Research Questions

Q. How can crystallographic disorder in the oxazole ring be resolved during X-ray structure determination?

Crystallographic disorder, common in flexible heterocycles like oxazole, requires advanced refinement strategies:

- Use SHELXL (v.2018/3) with anisotropic displacement parameters for non-hydrogen atoms.

- Apply "PART" commands to model split positions for disordered atoms.

- Validate with the Mercury software suite to analyze intermolecular interactions (e.g., hydrogen bonds involving the formyl group) that stabilize the crystal lattice .

Q. What mechanistic insights explain low yields in formylation reactions of the oxazole precursor?

Low yields may arise from:

- Competing side reactions : Over-oxidation of the aldehyde to a carboxylic acid under harsh conditions.

- Steric hindrance : The tert-butyl group may impede reagent access to the oxazole ring. Mitigation strategies include:

- Using mild formylation agents (e.g., DMF/POCl₃).

- Optimizing reaction time and temperature via DoE (Design of Experiments) .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Polar aprotic solvents (e.g., DMSO, DMF): May accelerate hydrolysis of the carbamate group at >25°C.

- Non-polar solvents (e.g., hexane): Preserve stability but risk precipitation.

- Recommended storage : Dry THF or acetonitrile at –20°C under inert atmosphere .

Data Contradiction Analysis

Q. Conflicting reports on the oxazole ring’s planarity: How to reconcile this?

Discrepancies in planarity may arise from:

- Crystallographic resolution limits : Low-resolution data (<0.8 Å) may fail to detect slight out-of-plane distortions.

- Substituent effects : The electron-withdrawing formyl group can induce minor ring puckering. Use ORTEP-3 to generate thermal ellipsoid plots and quantify deviations from planarity. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) for validation .

Q. Why do different synthetic routes report varying diastereomeric ratios for derivatives?

Variations may stem from:

- Reagent stereoselectivity : EDC/HOBt may favor one transition state over another.

- Solvent effects : Polar solvents stabilize specific conformers during coupling. Address this by:

- Conducting kinetic studies to identify rate-determining steps.

- Using chiral HPLC to isolate enantiomers and assign configurations .

Methodological Recommendations

Q. How to optimize reaction conditions for scale-up synthesis?

Q. Best practices for computational modeling of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.